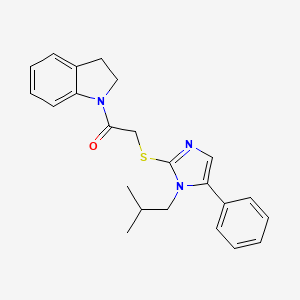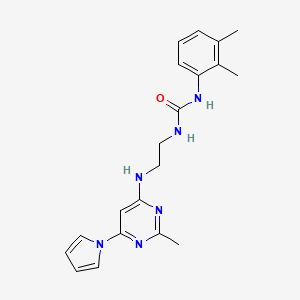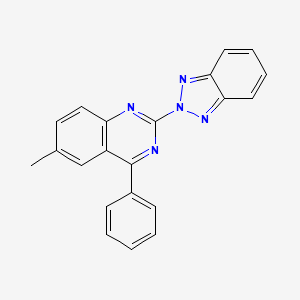
1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone, also known as Sunitinib, is a small molecule drug that has been developed as a tyrosine kinase inhibitor. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of various other types of cancer, such as pancreatic neuroendocrine tumors, advanced breast cancer, and non-small cell lung cancer.
Scientific Research Applications
Antibacterial and Antifungal Activities
Recent studies have synthesized novel derivatives of 1H-Indole, including structures related to the compound , demonstrating significant antimicrobial activities. For instance, a series of new 1H-Indole derivatives were synthesized and shown to exhibit considerable antibacterial and antifungal activities. These compounds were evaluated against various microorganisms, including Aspergillus niger and Candida albicans, using standard drugs like Fluconazole and Ampicillin for comparison. The antimicrobial activity was assessed through techniques like the paper-disk-plate technique (disc diffusion method) and the Tube-dilution technique (broth microdilution technique), indicating that these derivatives could serve as potent antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Antioxidant and Anti-microbial Agents
Another study focused on synthesizing novel bioactive molecules, including 1H-indol-3-yl derivatives, to evaluate their antioxidant and anti-microbial activities. The synthesized compounds showed excellent antioxidant and anti-microbial activities compared to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole. Among these, certain derivatives were highlighted for their remarkable activity at low concentrations, suggesting their potential for further research as antioxidant and anti-microbial agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Anticholinesterase Activity
A study aimed at synthesizing and investigating the anticholinesterase activities of different 1H-tetrazole-5-yl thio)ethanone derivatives, including the synthesis of compounds by reacting 1-methyl-1H-tetrazol-5-thiol with some phenacyl bromide derivatives. The derivatives were evaluated for their ability to inhibit acetylcholinesterase, showing that compounds with electron-donating substituents exhibited the highest anticholinesterase activity. This research indicates the potential therapeutic application of these compounds in treating diseases associated with cholinesterase inhibitors (Clinical and Experimental Health Sciences, 2014).
Anti-inflammatory and Analgesic Activities
The synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their evaluation for anti-inflammatory and analgesic activities have also been documented. These compounds were synthesized and tested in animal models, showing promising results compared to known drugs like phenylbutazone and indomethacin. This research highlights the potential use of such compounds in developing new anti-inflammatory and analgesic medications (Journal of medicinal chemistry, 1985).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17(2)15-26-21(18-8-4-3-5-9-18)14-24-23(26)28-16-22(27)25-13-12-19-10-6-7-11-20(19)25/h3-11,14,17H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVURZVBQEDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)

![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)
![Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B2829337.png)

![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)



![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)
![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)
![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)